2-(3-Aminoazetidin-1-yl)propanenitrile is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. This compound is characterized by its amino group and a propanenitrile moiety, making it of interest in various scientific fields, particularly medicinal chemistry and organic synthesis.
This compound can be classified as an aminoazetidine derivative. Azetidines are known for their biological activity and potential therapeutic applications. The specific structure of 2-(3-Aminoazetidin-1-yl)propanenitrile may lend itself to interactions with biological targets, making it a candidate for drug development.
The synthesis of 2-(3-Aminoazetidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors that contain both the azetidine framework and the propanenitrile functionality.
The molecular formula for 2-(3-Aminoazetidin-1-yl)propanenitrile is . Its structure features:
2-(3-Aminoazetidin-1-yl)propanenitrile can participate in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both its azetidine core and the presence of the nitrile group, which can stabilize certain intermediates during reactions.
The mechanism of action for compounds like 2-(3-Aminoazetidin-1-yl)propanenitrile often involves interaction with specific biological targets such as enzymes or receptors. The amino group can facilitate hydrogen bonding, while the azetidine ring may provide structural rigidity necessary for binding.
Research indicates that similar compounds have shown activity against various biological targets, suggesting potential pathways for therapeutic applications.
2-(3-Aminoazetidin-1-yl)propanenitrile has potential applications in:
Azetidine scaffolds have emerged as strategically valuable components in medicinal chemistry due to their unique physicochemical properties and capacity to modulate drug-target interactions. The four-membered saturated heterocycle combines significant ring strain (ΔG≠ ≈ 10 kcal mol-1 for nitrogen inversion) with moderate polarity, creating a versatile pharmacophore for drug design [3]. This ring system demonstrates enhanced metabolic stability compared to larger cyclic amines and acyclic analogs, attributed to its constrained conformation that reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [6]. The ring strain energy inherent to azetidines (approximately 25 kcal mol-1) facilitates distinctive binding interactions with biological targets while maintaining sufficient stability for therapeutic applications [9].
Table 1: Key Applications of Azetidine Scaffolds in Medicinal Chemistry
Application | Example Compound | Biological Target | Structural Benefit |
---|---|---|---|
CSF-1R Inhibitors | JTE-952 | Colony stimulating factor-1 receptor | DFG-out conformation binding via azetidine nitrogen |
Spirocyclic Systems | Boc-protected spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | Undisclosed | Enhanced 3D complexity and vector diversity [7] |
Bioisosteric Replacement | Azetidine analogs | Various | Reduced lipophilicity vs. piperidine (ΔlogD ~ -0.5) [6] |
Conformational Restriction | Azetidine-containing PDE2 inhibitors | Phosphodiesterase 2 | Locked bioactive conformation improves potency [6] |
The structural advantages of azetidines are exemplified in colony stimulating factor-1 receptor (CSF-1R) inhibitors, where azetidine-based compounds exhibit nanomolar inhibitory activity (e.g., compound 4a, IC50 = 9.1 nM) . X-ray crystallographic studies confirm that these inhibitors bind to the DFG-out conformation of CSF-1R, with the azetidine nitrogen forming critical hydrogen bonds within the ATP-binding pocket . The scaffold's synthetic versatility is demonstrated by the optimization leading to the clinical candidate JTE-952, where strategic substitution on the azetidine ring enhanced both potency and pharmacokinetic properties [6].
Recent innovations include spirocyclic azetidines, such as 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidines], which offer increased three-dimensionality and vector diversity for target engagement [7]. However, these systems present synthetic challenges, particularly regarding the instability of the deprotected NH-azetidine, necessitating specialized protection-deprotection strategies like brief Boc removal followed by rapid acylation with carboxylic acid imidazolides [7]. The development of 2-(3-aminoazetidin-1-yl)propanenitrile represents a convergence of these strategic approaches, incorporating both the azetidine scaffold and the versatile nitrile group to leverage their complementary pharmacological advantages.
The nitrile group (-C≡N) serves as a versatile and pharmacologically privileged functional group in drug design, contributing to target binding affinity, metabolic stability, and physicochemical optimization. Its linear geometry (bond angle 180°) and compact molecular volume (approximately 23 Å3) enable precise positioning within binding pockets while serving as an isostere for carbonyl, halogen, and terminal alkyne functionalities [8] [10]. Nitrile-containing pharmaceuticals have demonstrated consistent clinical success, with FDA approvals averaging 1-5 annually since 2010, reflecting their established value in medicinal chemistry [10].
The binding interactions facilitated by nitrile groups include:
Table 2: Molecular Interactions and Effects of Nitrile Groups in Pharmaceuticals
Interaction Type | Example Drug | Target | Effect |
---|---|---|---|
Hydrogen Bonding | Milrinone | PDE3 (His961) | Enhanced binding affinity and kinase selectivity [10] |
Water-Bridge Network | Cromakalim analogs | KATP channels | Improved solubility and target engagement [10] |
Reversible Covalent Binding | Vildagliptin | DPP-4 (Ser630) | Prolonged target residence time [10] |
Polarity Modulation | Berotralstat | Plasma kallikrein | Reduced logD (~0.5-1.0 unit) and improved solubility [10] |
Nitrile incorporation significantly modulates physicochemical properties, typically reducing logD by 0.2-0.5 units compared to halogen or methyl analogs, thereby improving aqueous solubility and bioavailability [10]. The nitrile group in 2-(3-aminoazetidin-1-yl)propanenitrile serves dual purposes: (1) as a polarity modulator to counterbalance the lipophilicity of the azetidine ring, and (2) as a potential hydrogen bond acceptor for target engagement. Additionally, nitriles exhibit exceptional metabolic stability, resisting phase I oxidation and phase II conjugation pathways, which contributes to extended plasma half-lives for nitrile-containing drugs [8]. This stability profile is particularly valuable when incorporated alongside reactive scaffolds like azetidines, as it mitigates potential metabolic liabilities while maintaining favorable pharmacokinetic profiles.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8